1,3,6,8-Tetroxecane
Description
1,3,6,8-Tetroxecane is a cyclic ether compound characterized by four oxygen atoms positioned at the 1,3,6,8-positions within its molecular structure.
Properties
IUPAC Name |
1,3,6,8-tetraoxecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-8-6-10-4-3-9-5-7-1/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPFMLAMOCPRQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCOCCOCO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601738 | |
| Record name | 1,3,6,8-Tetroxecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6675-60-1 | |
| Record name | 1,3,6,8-Tetroxecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,8-Tetroxecane involves several steps. One common method includes the reaction of specific precursors under controlled conditions. For instance, the preparation of similar compounds like 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt involves dissolving raw material pyrene in a solvent dichloroethane system, followed by sulfonation using liquid sulfur trioxide . The mixture is then added to ice water to prepare the desired compound via dissolving and layering separation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of recyclable solvents and environmentally friendly processes is often emphasized to reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetroxecane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
1,3,6,8-Tetroxecane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules and materials.
Biology: Investigated for its potential interactions with biological systems and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetroxecane involves its interaction with specific molecular targets and pathways. It may act by binding to particular enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclic Ethers with Multiple Oxygen Atoms
1,3,5,7-Tetroxane
- Structure : 8-membered ring with four oxygen atoms.
- Formula : C₄H₈O₄.
- Molecular Weight : 120.10 g/mol.
1,3,6-Trioxocane
- CAS : 1779-19-5.
- Structure : 8-membered ring with three oxygen atoms.
- Relevance : Fewer oxygen atoms reduce polarity, likely resulting in lower solubility in polar solvents compared to 1,3,6,8-Tetroxecane.
Bis(2-methoxyethoxy)methane
Isomeric and Chlorinated Analogs
1,3,7,9-TeCTA (Isomer)
- Formation : Requires a Smiles rearrangement during synthesis, involving additional steps but lower energy barriers than this compound.
- Reactivity : Higher thermodynamic favorability in formation but comparable environmental persistence.
1,3,6,8-Tetrachlorodibenzo-p-dioxin
Data Table: Key Compounds for Comparison
Research Findings and Implications
- Synthetic Pathways : The formation of this compound is thermodynamically less favorable than its isomers due to higher energy barriers. This suggests that industrial production would require optimized catalysts to improve yield.
- Environmental Persistence : Analogous to chlorinated dioxins, the position of oxygen atoms in cyclic ethers may influence biodegradability. For example, this compound derivatives could exhibit resistance to microbial degradation depending on substituent patterns.
- Applications : Cyclic ethers like this compound may serve as precursors in polymer chemistry or specialty solvents, though their stability under varying conditions needs further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
